7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylic acid
Description
This compound is a heterocyclic carboxylic acid derivative featuring an imidazo[1,5-a]pyrazine core modified with a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group at the 7-position. The Fmoc group is commonly employed in peptide synthesis to protect amines, while the carboxylic acid moiety enables further functionalization via amide coupling. Its structural complexity and bifunctional nature make it valuable in medicinal chemistry and drug development, particularly as a building block for kinase inhibitors or proteolysis-targeting chimeras (PROTACs) .
Properties
IUPAC Name |
7-(9H-fluoren-9-ylmethoxycarbonyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4/c26-21(27)20-19-11-24(9-10-25(19)13-23-20)22(28)29-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YURWDSRDSZICNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=NC(=C2CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of the amino group with the Fmoc group, followed by cyclization reactions to form the imidazo[1,5-a]pyrazine core. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the repetitive steps of Fmoc protection and deprotection, as well as the cyclization reactions required to form the final product. The use of high-throughput techniques and stringent quality control measures ensures the consistency and reliability of the compound produced .
Chemical Reactions Analysis
Types of Reactions
7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Fmoc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, the compound can be used to study enzyme-substrate interactions and protein-ligand binding. The Fmoc group serves as a protective group, allowing for the selective modification of specific amino acids in peptides and proteins .
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators .
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and advanced materials .
Mechanism of Action
The mechanism of action of 7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group can be selectively removed under basic conditions, revealing reactive sites that can participate in further chemical reactions. The imidazo[1,5-a]pyrazine core can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Fmoc-Protected Carboxylic Acids
The following compounds share the Fmoc-protected carboxylic acid motif but differ in core heterocycles or substituents:
Key Observations :
Biological Activity
7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylic acid (CAS Number: 2137457-64-6) is a synthetic compound that belongs to the class of imidazo[1,5-a]pyrazines. This compound has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound based on available literature and research findings.
- Molecular Formula : C21H18N4O4
- Molecular Weight : 390.4 g/mol
- Chemical Structure : The structure includes a pyrazine core with a carboxylic acid group and a fluorenylmethoxycarbonyl (Fmoc) protecting group.
Anticancer Activity
Research indicates that compounds within the imidazo[1,5-a]pyrazine class exhibit significant anticancer properties. Studies have shown that derivatives of imidazo[1,5-a]pyrazines can induce apoptosis in various cancer cell lines. For instance:
- A study demonstrated that similar compounds effectively inhibited cell proliferation in breast cancer cell lines MCF-7 and MDA-MB-231. The combination of these compounds with doxorubicin showed a synergistic effect, enhancing cytotoxicity significantly compared to doxorubicin alone .
Antimicrobial Activity
The antimicrobial properties of imidazo[1,5-a]pyrazines have been explored in various studies:
- One study reported that pyrazole derivatives exhibited notable antifungal activity against several phytopathogenic fungi. The compound's effectiveness was measured using the mycelium growth inhibition method, revealing significant antifungal activity with EC50 values comparable to commercial fungicides like carbendazol .
The biological activity of this compound is believed to be mediated through multiple pathways:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis in both cancer cells and certain pathogens like Plasmodium falciparum. This inhibition leads to reduced proliferation of these cells .
Case Studies
Q & A
Q. Basic
- Flash Chromatography : Ideal for preliminary purification using silica gel and gradients of DCM/MeOH or ethyl acetate/hexane .
- Reverse-Phase HPLC : For final polishing, employ C18 columns with acetonitrile/water (0.1% TFA) gradients. This resolves closely related impurities (e.g., de-Fmoc byproducts) .
- Recrystallization : Use solvents like THF/hexane for crystalline derivatives, ensuring >95% purity (verified by NMR and LC-MS) .
How should researchers handle and store this compound to maintain stability?
Q. Basic
- Storage : Store at –20°C in airtight, light-protected vials under nitrogen. Desiccate to prevent hydrolysis .
- Handling : Use gloves, lab coats, and fume hoods due to acute toxicity (oral, dermal Category 4) and respiratory irritation risks . Avoid contact with strong acids/bases, which degrade the Fmoc group .
How can coupling reaction yields be optimized for this compound?
Q. Advanced
- Stoichiometry : Use 1.2–1.5 equivalents of coupling agents (e.g., HATU) relative to the amine .
- Activation Time : Pre-activate carboxylic acids with HATU/HOAt for 5–10 minutes before adding amines .
- Monitoring : Track progress via TLC (Rf shift) or inline FTIR to detect carbonyl stretching (1690–1720 cm⁻¹) .
- Solvent Choice : Anhydrous DMF or DMSO enhances solubility and reduces side reactions .
What analytical techniques confirm structural integrity under varying pH conditions?
Q. Advanced
- NMR Spectroscopy : ¹H/¹³C NMR detects pH-sensitive protons (e.g., carboxylic acid at δ 12–13 ppm) and Fmoc aromatic signals (δ 7.2–7.8 ppm). Compare with reference spectra .
- LC-MS/MS : Monitor degradation (e.g., Fmoc cleavage at pH >9) using a Q-TOF mass spectrometer in negative ion mode .
- Stability Studies : Incubate samples in buffers (pH 3–10) at 25–40°C; quantify degradation via HPLC area-under-curve (AUC) analysis .
How does the Fmoc group influence reactivity in peptide synthesis applications?
Advanced
The Fmoc group is base-labile (removed with 20% piperidine in DMF), enabling orthogonal deprotection in solid-phase peptide synthesis (SPPS). Its steric bulk can slow coupling kinetics but improves regioselectivity. Comparative studies show Fmoc derivatives reduce racemization vs. Boc-protected analogs .
What byproducts arise during Fmoc deprotection, and how are they mitigated?
Q. Advanced
- Common Byproducts :
- Mitigation :
How do structural modifications (e.g., fluorination) impact bioactivity?
Advanced
Fluorination at the pyrazine ring (e.g., 7-fluoro analogs) enhances metabolic stability and membrane permeability. In vitro assays show fluorinated derivatives exhibit 2–3x higher potency in kinase inhibition assays vs. non-fluorinated counterparts. Molecular docking suggests fluorine’s electronegativity improves target binding (e.g., ATP-binding pockets) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
